molecular formula C9H6BrF3O2 B6162356 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 1683546-42-0

7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B6162356
CAS No.: 1683546-42-0
M. Wt: 283.04 g/mol
InChI Key: QNOMIVKJPATUPN-UHFFFAOYSA-N
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Description

7-Bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a dihydrobenzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

7-Bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes or receptors. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 7-Bromo-5-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
  • 7-Bromo-5-(methyl)-2,3-dihydro-1,4-benzodioxine
  • 7-Bromo-5-(fluoromethyl)-2,3-dihydro-1,4-benzodioxine

Comparison: Compared to similar compounds, 7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity. Additionally, the trifluoromethyl group can improve the compound’s lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.

Properties

CAS No.

1683546-42-0

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

7-bromo-5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H6BrF3O2/c10-5-3-6(9(11,12)13)8-7(4-5)14-1-2-15-8/h3-4H,1-2H2

InChI Key

QNOMIVKJPATUPN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Br)C(F)(F)F

Purity

95

Origin of Product

United States

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